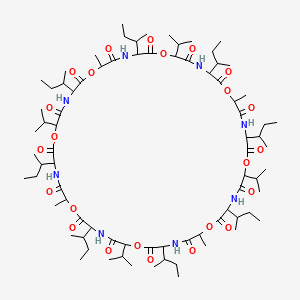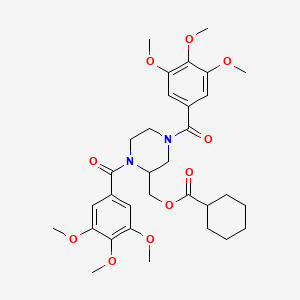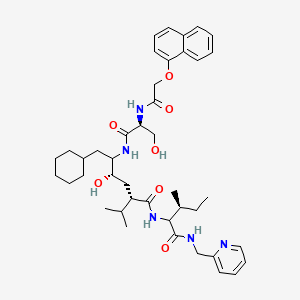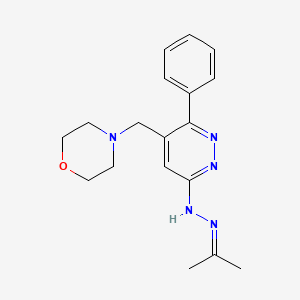
Hexadecaisoleucinomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecaisoleucinomycin is a depsipeptide ionophore with the molecular formula C80H136N8O24. It is known for its unique structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecaisoleucinomycin can be synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between isoleucine and other amino acids, followed by cyclization to form the depsipeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecaisoleucinomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2 in aqueous solution or KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Hexadecaisoleucinomycin has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as an ionophore, facilitating the transport of ions across cell membranes.
Medicine: Explored for its antimicrobial and anticancer properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mécanisme D'action
Hexadecaisoleucinomycin exerts its effects by acting as an ionophore, facilitating the transport of ions across biological membranes. This mechanism involves the formation of a complex with specific ions, allowing them to pass through the lipid bilayer of cells. The molecular targets include ion channels and transporters, which are crucial for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
- Valinomycin
- Gramicidin
- Beauvericin
Propriétés
| 65230-10-6 | |
Formule moléculaire |
C80H136N8O24 |
Poids moléculaire |
1594.0 g/mol |
Nom IUPAC |
3,9,15,21,27,33,39,45-octa(butan-2-yl)-6,18,30,42-tetramethyl-12,24,36,48-tetra(propan-2-yl)-1,7,13,19,25,31,37,43-octaoxa-4,10,16,22,28,34,40,46-octazacyclooctatetracontane-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecone |
InChI |
InChI=1S/C80H136N8O24/c1-29-41(17)53-73(97)105-49(25)65(89)81-58(46(22)34-6)78(102)110-62(38(11)12)70(94)86-55(43(19)31-3)75(99)107-51(27)67(91)83-60(48(24)36-8)80(104)112-64(40(15)16)72(96)88-56(44(20)32-4)76(100)108-52(28)68(92)84-59(47(23)35-7)79(103)111-63(39(13)14)71(95)87-54(42(18)30-2)74(98)106-50(26)66(90)82-57(45(21)33-5)77(101)109-61(37(9)10)69(93)85-53/h37-64H,29-36H2,1-28H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96) |
Clé InChI |
JGKIZFPSLQPQCA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C)C(C)CC)C)C(C)CC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














